N'-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide
Description
N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a 2,4-dimethylphenoxy group attached to an acetyl moiety, which is further linked to a 3-hydroxybenzohydrazide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-7-15(12(2)8-11)23-10-16(21)18-19-17(22)13-4-3-5-14(20)9-13/h3-9,20H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJYCZPCNGZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide typically involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dimethylphenoxy)acetyl hydrazide. Finally, the acetyl hydrazide is condensed with 3-hydroxybenzaldehyde under acidic conditions to yield N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide
- N’-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide
- 5-chloro-N’-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide
Uniqueness
N’-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide is unique due to the presence of both the 2,4-dimethylphenoxy and 3-hydroxybenzohydrazide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
